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Compound of Interest

Compound Name: Elimusertib-d3

Cat. No.: B15618933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.

By targeting ATR, Elimusertib disrupts DNA damage checkpoint activation and repair, leading to

apoptosis in cancer cells, particularly those with existing DNA repair deficiencies. This technical

guide provides a comprehensive overview of the synthesis and characterization of

Elimusertib-d3, a deuterated isotopologue of Elimusertib, which is valuable as an internal

standard in quantitative bioanalytical assays.

Synthesis of Elimusertib-d3
The synthesis of Elimusertib-d3 follows a similar pathway to that of Elimusertib, with the

introduction of a deuterated methyl group in the final steps. The synthesis of the non-

deuterated parent compound, Elimusertib, is detailed in patent WO2016020320 (Example 111).

Based on this, a proposed synthetic route for Elimusertib-d3 is outlined below.
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Synthesis of Elimusertib-d3

Starting Materials

Formation of
2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

Multi-step synthesis

Introduction of d3-methyl group to pyrazole nitrogen
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Caption: Proposed workflow for the synthesis of Elimusertib-d3.

Experimental Protocols
Step 1: Synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-

naphthyridine
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The synthesis of this key intermediate is expected to follow the procedures outlined in patent

WO2016020320 for the analogous non-deuterated intermediate. This multi-step process would

likely involve the construction of the 1,7-naphthyridine core followed by the introduction of the

pyrazole moieties.

Step 2: Synthesis of 2-chloro-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-

naphthyridine

To a solution of the unmethylated pyrazole precursor in a suitable aprotic solvent such as

dimethylformamide (DMF), a base like cesium carbonate (Cs2CO3) is added. The mixture is

stirred at room temperature, followed by the addition of deuterated methyl iodide (CD3I). The

reaction is then heated to facilitate the methylation. After completion, the reaction is worked up

by extraction and purified by column chromatography to yield the deuterated intermediate.

Step 3: Synthesis of Elimusertib-d3 (2-((3R)-3-methylmorpholin-4-yl)-4-(1-(methyl-d3)-1H-

pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine)

The deuterated chloro-naphthyridine intermediate is dissolved in a suitable solvent like

dimethyl sulfoxide (DMSO). (3R)-3-methylmorpholine and a non-nucleophilic base such as

N,N-diisopropylethylamine (DIPEA) are added to the solution. The reaction mixture is heated to

drive the nucleophilic aromatic substitution. Upon completion, the product is isolated by

extraction and purified by preparative high-performance liquid chromatography (HPLC) to

afford Elimusertib-d3.

Characterization of Elimusertib-d3
A comprehensive characterization of Elimusertib-d3 is essential to confirm its identity, purity,

and isotopic enrichment.

Physicochemical Properties
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Property Value

Molecular Formula C20H18D3N7O

Molecular Weight 378.45 g/mol

Appearance Light yellow to yellow solid[1]

Purity (by HPLC) >98%

Spectroscopic Data
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition. The protonated molecule [M+H]+ is observed. For quantitative analysis

using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction

monitoring (MRM) transitions are used.

Compound Parent Ion (m/z) Product Ion (m/z)

Elimusertib 376.3
318.2 (quantitative), 277.3

(qualitative)

Elimusertib-d3 (as internal

standard)
379.4 (predicted) 321.2 (predicted)

Note: The predicted m/z values for Elimusertib-d3 are based on the addition of three

deuterium atoms to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used

to confirm the chemical structure. The absence of the N-methyl proton signal in the 1H NMR

spectrum and the characteristic triplet for the CD3 group in the 13C NMR spectrum would

confirm the successful deuteration.

(Note: As specific experimental NMR data for Elimusertib-d3 is not publicly available,

representative shifts for the parent compound, Elimusertib, would be used as a reference for

structural confirmation.)
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Elimusertib is an inhibitor of ATR kinase, a master regulator of the DNA damage response. In

response to DNA damage, ATR is activated and phosphorylates a cascade of downstream

targets, including Chk1, leading to cell cycle arrest and DNA repair. By inhibiting ATR,

Elimusertib prevents this signaling cascade, causing cells with damaged DNA to proceed

through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.
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Caption: Inhibition of the ATR signaling pathway by Elimusertib.
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Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of

Elimusertib-d3, a critical tool for the preclinical and clinical development of Elimusertib. The

proposed synthetic route and characterization data serve as a valuable resource for

researchers in the fields of medicinal chemistry, drug metabolism, and clinical pharmacology.

Understanding the synthesis of this deuterated internal standard is crucial for accurate

bioanalysis, which underpins the robust evaluation of Elimusertib's pharmacokinetic and

pharmacodynamic properties in the pursuit of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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